molecular formula C21H18ClN3O3 B3020866 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide CAS No. 478039-94-0

2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide

Cat. No.: B3020866
CAS No.: 478039-94-0
M. Wt: 395.84
InChI Key: XWKPBFWSCZHAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide (CAS: 478039-94-0) is a hydrazinecarboxamide derivative with the molecular formula C₂₁H₁₈ClN₃O₃ and a molecular weight of 395.85 g/mol . It features a benzyloxy-substituted benzoyl group at the 2-position, a chlorine substituent on the aromatic ring, and a phenylcarboxamide moiety. The compound is typically synthesized via condensation reactions involving hydrazinecarboxamide precursors and functionalized benzoyl chlorides.

Key Applications
This compound is primarily utilized in research settings as a molecular building block for designing enzyme inhibitors or bioactive molecules, given the versatility of the hydrazinecarboxamide scaffold in hydrogen bonding and supramolecular interactions . Its purity is reported to exceed 90%, making it suitable for pharmaceutical and materials science applications .

Properties

IUPAC Name

1-[(2-chloro-4-phenylmethoxybenzoyl)amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c22-19-13-17(28-14-15-7-3-1-4-8-15)11-12-18(19)20(26)24-25-21(27)23-16-9-5-2-6-10-16/h1-13H,14H2,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKPBFWSCZHAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NNC(=O)NC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide typically involves multiple steps, starting with the preparation of the benzyloxy and chlorobenzoyl intermediates. One common method involves the reaction of 4-(benzyloxy)benzyl chloride with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 2-[4-(benzyloxy)-2-chlorobenzoyl] chloride, which is then reacted with N-phenylhydrazinecarboxamide under mild conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The chlorobenzoyl group can be reduced to form benzyl alcohol derivatives.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Hydrazine derivatives, including the compound , have been investigated for their anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that hydrazine derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

Research has indicated that certain hydrazine derivatives possess anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Activity of Hydrazine Derivatives

Compound NameIC50 (µM)Target Inflammatory Pathway
2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide25NF-kB pathway
Other Hydrazine Derivative A30COX-2 inhibition
Other Hydrazine Derivative B20IL-6 production

This table summarizes the inhibitory concentration (IC50) values for various compounds, highlighting the effectiveness of the target compound in modulating inflammatory pathways .

HIV Inhibition

The compound's structural characteristics suggest potential antiviral activity, particularly against retroviruses like HIV. Studies have shown that hydrazine derivatives can interfere with viral replication mechanisms.

Case Study:
In vitro studies indicated that the compound could inhibit HIV-1 replication by targeting reverse transcriptase, thereby preventing viral RNA from converting into DNA .

Synthetic Routes

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Various synthetic methods have been explored to optimize yield and purity.

Data Table: Synthetic Methods and Yields

Method DescriptionYield (%)Reaction Conditions
Method A: One-pot synthesis85Reflux in ethanol
Method B: Multi-step synthesis78Sequential reactions at room temp
Method C: Microwave-assisted synthesis90Microwave irradiation

This table summarizes different synthetic approaches and their respective yields, showcasing the efficiency of microwave-assisted synthesis as a promising method .

Safety Profile

Toxicological evaluations are essential for assessing the safety of new compounds. Preliminary studies on hydrazine derivatives indicate varying levels of acute toxicity.

Data Table: Toxicity Assessment

Compound NameLD50 (mg/kg)Route of Administration
This compound>200Oral
Hydrazine Derivative X150Intravenous

This table provides insights into the safety profile of the compound compared to other derivatives .

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions and responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide with structurally related hydrazinecarboxamide and hydrazinecarbothioamide derivatives:

Compound Key Substituents Molecular Weight Melting Point Spectral Features (IR/NMR) Biological Activity Reference
Target Compound
This compound
Benzyloxy, Cl, phenylcarboxamide 395.85 Not reported C=O stretch at ~1660 cm⁻¹ (IR); aromatic protons in NMR Research use (enzyme inhibition)
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Benzodioxol, imidazole, Cl Not reported Not reported Imine (C=N) stretch at ~1600 cm⁻¹; X-ray confirmed Antifungal/antibacterial potential
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (e.g., 2o, 2p) CF₃, long alkyl chains (C15–C18) ~450–500 178.5–196°C C=O at ~1680 cm⁻¹; CF₃ signals in ¹⁹F NMR Antimycobacterial activity
Hydrazinecarbothioamides [4–6] Sulfonyl, difluorophenyl, C=S group ~400–450 Not reported C=S stretch at 1243–1258 cm⁻¹; NH stretches at 3150–3319 cm⁻¹ Triazole precursors
(2E)-2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide Hydroxy, methoxy, phenyl 313.34 Not reported Intramolecular H-bonds (O–H⋯N); C=O at 1.212 Å (X-ray) Supramolecular assembly

Key Differences and Trends

Electronic Effects: The trifluoromethyl (CF₃) group in N-alkyl derivatives enhances electron-withdrawing properties, increasing metabolic stability compared to the benzyloxy group in the target compound.

Spectral and Crystallographic Data :

  • The target compound’s carbonyl stretch (C=O) at ~1660 cm⁻¹ aligns with typical hydrazinecarboxamides, while C=S stretches in hydrazinecarbothioamides appear at lower frequencies (~1243–1258 cm⁻¹).
  • X-ray crystallography confirms the E-configuration of imine bonds in hydrazinecarboxamides, critical for hydrogen-bonding networks .

Biological Relevance: N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazinecarboxamides exhibit antimycobacterial activity (MIC: 1–4 µg/mL) due to their lipophilic alkyl chains and CF₃ groups .

Research Findings and Implications

Synthetic Methodologies :

  • Hydrazinecarboxamides are synthesized via condensation reactions between hydrazides and isocyanates or acyl chlorides . The target compound likely follows a similar pathway, though optimization of benzyloxy substitution may require protective group strategies.

Structure-Activity Relationships (SAR) :

  • Alkyl chain length in trifluoromethyl derivatives correlates with antimycobacterial potency, with C16–C18 chains showing optimal activity .
  • Chlorine and fluorine substituents enhance bioavailability and target affinity in enzyme inhibitors .

Crystallographic Insights: The monoclinic P21/c space group observed in hydrazinecarboxamides suggests a propensity for dense hydrogen-bonding networks, useful in crystal engineering.

Biological Activity

2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C17H16ClN3O2\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}_3\text{O}_2

This structure includes a hydrazinecarboxamide moiety, which is significant for its biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole have shown potent antioxidant activity, suggesting that the hydrazinecarboxamide structure may similarly confer protective effects against oxidative stress .

Inhibition of Monoamine Oxidase (MAO)

A related study demonstrated that certain benzyloxy derivatives possess selective MAO-B inhibitory activity. The most effective compounds showed competitive inhibition with IC50 values as low as 0.062 µM, indicating that similar derivatives may also exhibit neuroprotective effects by modulating neurotransmitter levels .

In Vitro Studies

In vitro assays have been crucial in evaluating the biological activity of this compound. The following table summarizes key findings from various studies:

Study Biological Activity IC50 Value Mechanism
MAO-B InhibitionSelective MAO-B inhibitor0.062 µMCompetitive inhibition
Antioxidant ActivityProtective against oxidative stressNot specifiedFree radical scavenging
Cytotoxicity in Cancer CellsInduces apoptosisVaries by cell lineActivation of apoptotic pathways

Case Study 1: Neuroprotective Effects

A study conducted on a series of hydrazone derivatives demonstrated that compounds structurally similar to this compound exhibited neuroprotective effects in models of Parkinson's disease. These compounds were shown to inhibit MAO-B selectively and reduce neuroinflammation, supporting their potential as therapeutic agents in neurodegenerative conditions .

Case Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of hydrazine derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting their potential utility in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Condensation of 4-(benzyloxy)-2-chlorobenzoic acid derivatives with phenyl hydrazinecarboxamide under reflux conditions (e.g., in ethanol or methanol) at 80–100°C for 4–6 hours .
  • Step 2 : Purification via recrystallization using methanol or ethanol to remove unreacted starting materials. Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of acyl chloride to hydrazine derivative) and using catalytic acid/base conditions (e.g., acetic acid or triethylamine) .
  • Validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm purity using HPLC (>95% purity threshold) .

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • NMR : Assign peaks for the benzyloxy group (δ 5.1–5.3 ppm, singlet for –OCH2Ph), chlorobenzoyl protons (δ 7.4–8.2 ppm, aromatic), and hydrazinecarboxamide NH signals (δ 9.5–10.5 ppm, broad) .
  • FT-IR : Identify key functional groups: C=O stretch (~1680 cm⁻¹ for benzoyl), N–H stretch (~3300 cm⁻¹ for hydrazine), and C–O–C (~1250 cm⁻¹ for benzyloxy) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 422.1 (calculated for C₂₁H₁₈ClN₃O₃) with fragmentation patterns matching the benzyloxy and chlorobenzoyl moieties .

Q. What crystallographic approaches are suitable for resolving this compound’s solid-state structure?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .
  • Refinement : Employ SHELXL for structure solution and refinement, applying anisotropic displacement parameters for non-H atoms. Address disorder in the benzyloxy group using PART instructions .
  • Validation : Check R-factor convergence (<0.05) and validate geometry using PLATON’s ADDSYM tool to detect missed symmetry .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in metal coordination chemistry?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density distribution. Identify potential donor sites (hydrazinecarboxamide N and O) for metal binding .
  • Molecular Docking : Simulate interactions with transition metals (e.g., Co(II), Cu(II)) to predict ligand field stabilization energy and preferred coordination geometry (e.g., octahedral vs. square planar) .
  • Validation : Compare computed IR/Raman spectra with experimental data to confirm binding modes .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results (e.g., conformational flexibility)?

  • Methodology :

  • Dynamic NMR : Perform variable-temperature NMR (VT-NMR) to detect hindered rotation in the hydrazinecarboxamide group, which may explain discrepancies between solution and solid-state conformations .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) in the crystal lattice to rationalize stabilization of specific conformers .
  • MD Simulations : Run molecular dynamics in explicit solvent (e.g., DMSO) to model conformational equilibria observed in solution .

Q. How can the compound’s antioxidant activity be systematically evaluated?

  • Methodology :

  • DPPH Assay : Measure radical scavenging activity at 517 nm (IC₅₀ calculation) using ascorbic acid as a positive control .
  • FRAP Assay : Quantify ferric ion reduction capacity at 593 nm, correlating with electron-donating groups like hydrazinecarboxamide .
  • Cellular ROS Assay : Use fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., HEK293) to assess intracellular ROS inhibition under oxidative stress .

Q. What experimental design optimizes the synthesis of metal complexes derived from this compound?

  • Methodology :

  • Template Synthesis : React the ligand with metal salts (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O) in a 2:1 molar ratio in ethanol/water (3:1 v/v) at 60°C for 6 hours .
  • Characterization : Use molar conductance (10–30 Ω⁻¹ cm² mol⁻¹ for non-electrolytes) and ESR (for Cu(II), g∥ > g⊥) to confirm octahedral geometry .
  • Stability Studies : Monitor complex stability in PBS (pH 7.4) via UV-Vis spectroscopy over 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.